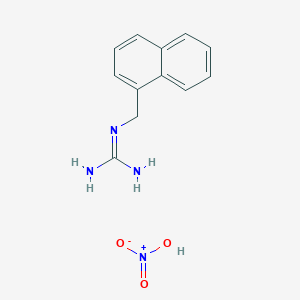
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is a compound that combines the structural features of naphthalene and guanidine with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the naphthalene moiety imparts unique properties to the compound, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)guanidine typically involves the reaction of naphthalene-1-methylamine with guanidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Naphthalene-1-methylamine} + \text{Guanidine} \rightarrow \text{2-(Naphthalen-1-ylmethyl)guanidine} ]
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-(Naphthalen-1-ylmethyl)guanidine involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-1-ylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-1-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-1-ylmethyl)guanidine involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to interact with aromatic systems, while the guanidine group can form hydrogen bonds and ionic interactions. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroguanidine: Known for its use in explosives and propellants.
Guanidine Nitrate: Used in the production of nitroguanidine and as a gas generator in airbags.
Naphthalene Derivatives: Various naphthalene-based compounds are used in dyes, insecticides, and pharmaceuticals.
Uniqueness
2-(Naphthalen-1-ylmethyl)guanidine is unique due to the combination of the naphthalene and guanidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62658-59-7 |
|---|---|
Molekularformel |
C12H14N4O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethyl)guanidine;nitric acid |
InChI |
InChI=1S/C12H13N3.HNO3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7H,8H2,(H4,13,14,15);(H,2,3,4) |
InChI-Schlüssel |
IOVPJSAHSZUPLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
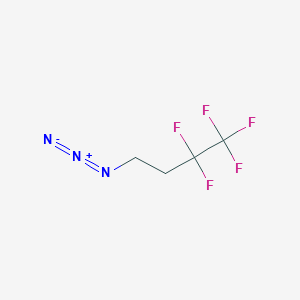
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
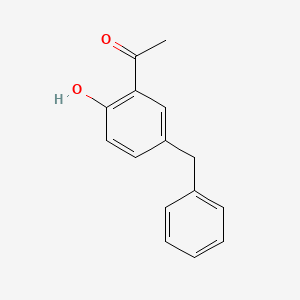

![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)


![hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid](/img/structure/B13484234.png)
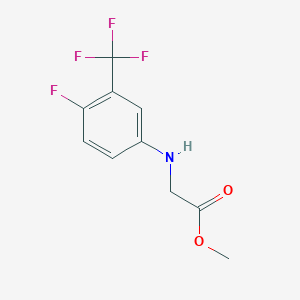
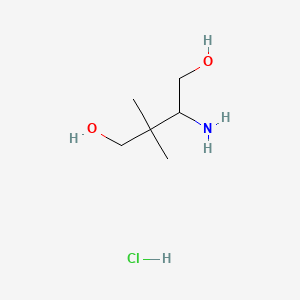
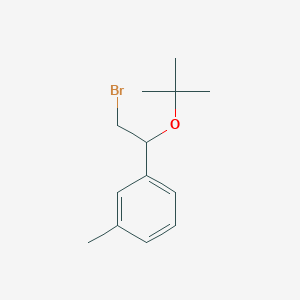

![2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
